3-Amino-5-chloro-2-methoxybenzoic acid

Organic Synthesis Regioselectivity Esterification

3-Amino-5-chloro-2-methoxybenzoic acid (CAS 779303-21-8) is the mandatory 3-amino isomer for synthesizing benzamide prokinetics including clebopride, cisapride, lintopride, dazopride, peralopride, and zacopride. Not interchangeable with the 4-amino isomer (CAS 7206-70-4). Its unique substitution pattern ensures correct pharmacophore formation. Procure high-purity ≥98% material from reputable suppliers to ensure synthetic success and avoid costly regioisomeric mismatches.

Molecular Formula C8H8ClNO3
Molecular Weight 201.61 g/mol
Cat. No. B8757173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-chloro-2-methoxybenzoic acid
Molecular FormulaC8H8ClNO3
Molecular Weight201.61 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1N)Cl)C(=O)O
InChIInChI=1S/C8H8ClNO3/c1-13-7-5(8(11)12)2-4(9)3-6(7)10/h2-3H,10H2,1H3,(H,11,12)
InChIKeyBCFJSWISQLQWTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-5-chloro-2-methoxybenzoic Acid Procurement Guide: Chemical Identity and Structural Class


3-Amino-5-chloro-2-methoxybenzoic acid (CAS 779303-21-8; molecular formula C₈H₈ClNO₃; molecular weight 201.61 g/mol) is a trisubstituted benzoic acid derivative bearing amino, chloro, and methoxy substituents on the aromatic ring . It belongs to the aminohalogenomethoxybenzoic acid class and is primarily utilized as a synthetic intermediate in pharmaceutical research and development. The compound is commercially available from multiple chemical suppliers in research-grade purity (typically 95%), with standard packaging options suitable for laboratory-scale synthesis . Its structural motif—an electron-donating methoxy group ortho to the carboxylic acid, an amino group at the 3-position, and a chloro substituent at the 5-position—defines its reactivity profile and determines its suitability for specific downstream derivatization pathways .

Why 3-Amino-5-chloro-2-methoxybenzoic Acid Cannot Be Replaced by Generic Aminobenzoic Acid Analogs


Within the aminobenzoic acid chemical space, even minor alterations in substituent regiochemistry produce fundamentally different reactivity and downstream pharmacological outcomes. The 3-amino-5-chloro-2-methoxy substitution pattern is not interchangeable with the more extensively studied 4-amino-5-chloro-2-methoxy isomer (CAS 7206-70-4), which serves as the core scaffold for gastroprokinetic benzamides including metoclopramide and its analogs [1]. The positional isomerism (3-amino versus 4-amino) alters the electronic distribution across the aromatic ring, affecting both the nucleophilicity of the amino group in condensation reactions and the overall molecular geometry of derived amides and esters. Additionally, the presence of the 5-chloro substituent modulates the electron density of the ring system, influencing subsequent functionalization steps such as esterification and amide coupling . Procurement decisions must therefore be guided by the specific substitution pattern required for the intended synthetic route rather than generic compound class considerations.

Quantitative Differentiation Evidence for 3-Amino-5-chloro-2-methoxybenzoic Acid Versus Closest Analogs


Regiochemical Differentiation: 3-Amino Versus 4-Amino Isomer Reactivity in Esterification

The 3-amino-5-chloro-2-methoxybenzoic acid scaffold undergoes esterification with methanol under acidic conditions to yield methyl 3-amino-5-chloro-2-methoxybenzoate (CAS 1340113-16-7), a distinct synthetic intermediate from the methyl ester of the 4-amino isomer . The ortho-methoxy group relative to the carboxylic acid in both isomers influences esterification kinetics; however, the 3-amino versus 4-amino positioning alters the electronic environment at the carboxylic acid carbon. In the 3-amino isomer, the amino group is meta to the carboxyl, whereas in the 4-amino isomer it is para—a distinction that affects the pKa of the carboxylic acid and thus the equilibrium of acid-catalyzed esterification. Microwave-assisted synthesis protocols have been explored specifically for the 3-amino isomer to improve yield and reaction efficiency .

Organic Synthesis Regioselectivity Esterification

Synthetic Intermediate Comparison: 3-Amino Versus 5-Amino-2-methoxybenzoic Acid Analogs in Prokinetic Agent Synthesis

3-Amino-5-chloro-2-methoxybenzoic acid serves as a key intermediate in the synthesis of specific prokinetic agents including clebopride, cisapride, lintopride, dazopride, peralopride, and zacopride . This contrasts with the 4-amino isomer, which is the direct precursor for metoclopramide and SDZ 205557, a 5-HT₄ receptor antagonist [1]. The 4-amino isomer condenses with N,N-diethylethane-1,2-diamine to form metoclopramide (a benzamide class member) [1], while the 3-amino isomer is incorporated into structurally distinct benzamide derivatives with different pharmacological profiles. The regiochemical difference (3-amino versus 4-amino) determines which benzamide derivatives are accessible via standard amide coupling procedures, as the spatial orientation of the amino group dictates the geometry of the resulting benzamide linkage .

Gastroprokinetic Agents Benzamide Synthesis Intermediate

Molecular Weight and Purity Specifications Across Commercial Suppliers

Commercial specifications for 3-amino-5-chloro-2-methoxybenzoic acid are consistent across major suppliers: molecular weight 201.61 g/mol, molecular formula C₈H₈ClNO₃, and standard research-grade purity of 95% . This compound is commercially established and readily available from multiple vendors, in contrast to closely related positional isomers such as 2-amino-5-chloro-3-methoxybenzoic acid (CAS 58026-22-5), which has more limited commercial availability and different reported applications . The consistent commercial supply chain for the 3-amino-5-chloro-2-methoxy isomer supports reproducible research and development workflows.

Quality Control Purity Analysis Procurement

Derivative Enantioselectivity: Stereochemical Outcomes Dependent on Scaffold Regiochemistry

Derivatives synthesized from 4-amino-5-chloro-2-methoxybenzoic acid exhibit pronounced stereoselective interactions with 5-HT₄ receptors. The enantiomers of compound 13g ((R)- and (S)-2-(2-methyl-1-piperidinyl)ethyl 4-amino-5-chloro-2-methoxybenzoate) displayed enantiomeric potency ratios (R)/(S) of 4.3-8.7 in functional assays [1]. This stereoselectivity is a direct consequence of the spatial arrangement imposed by the 4-amino-2-methoxy-5-chloro substitution pattern on the benzamide core. Derivatives based on the 3-amino isomer would present a different three-dimensional pharmacophore geometry and therefore different enantioselective binding characteristics [2]. While direct comparative stereoselectivity data for the 3-amino isomer are not available in the public literature, the established structure-activity relationships for this compound class demonstrate that the amino group position is a critical determinant of chiral recognition by biological targets [1].

Stereoselectivity 5-HT₄ Receptor Chiral Pharmacology

Optimal Application Scenarios for 3-Amino-5-chloro-2-methoxybenzoic Acid Procurement


Synthesis of Clebopride and Related Prokinetic Benzamides

3-Amino-5-chloro-2-methoxybenzoic acid is the requisite starting material for the synthesis of clebopride, a benzamide prokinetic agent used in the treatment of gastrointestinal motility disorders . The synthetic route involves activation of the carboxylic acid group and subsequent coupling with appropriate amine-containing side chains. This compound also serves as the core intermediate for the synthesis of cisapride, lintopride, dazopride, peralopride, and zacopride—all members of the same benzamide prokinetic family . Procurement of the 3-amino isomer (rather than the 4-amino isomer) is mandatory for these specific synthetic targets, as the amino group position dictates which benzamide pharmacophore is formed upon amide coupling .

Development of Positional Isomer-Specific Benzamide Libraries

For medicinal chemistry programs exploring structure-activity relationships (SAR) across the aminohalogenomethoxybenzoic acid chemical space, 3-amino-5-chloro-2-methoxybenzoic acid provides a distinct regioisomeric scaffold that complements the more extensively studied 4-amino series . The 3-amino substitution pattern yields benzamide derivatives with altered spatial geometry compared to 4-amino-derived compounds, which may translate to differential target binding profiles. Researchers conducting systematic SAR studies across aminobenzoic acid positional isomers require the 3-amino-5-chloro-2-methoxy variant to complete the regioisomeric comparison set .

Methyl Ester Derivative Preparation for Downstream Functionalization

Methyl 3-amino-5-chloro-2-methoxybenzoate (CAS 1340113-16-7) is prepared via acid-catalyzed esterification of 3-amino-5-chloro-2-methoxybenzoic acid with methanol . This methyl ester serves as a versatile intermediate for further synthetic transformations, including reduction to the corresponding benzyl alcohol, nucleophilic aromatic substitution at the chloro position, or diazotization and subsequent coupling reactions at the amino group . The esterified form is particularly useful when the free carboxylic acid group would interfere with subsequent reaction steps. Microwave-assisted synthesis protocols have been explored to improve yield and reduce reaction times for this esterification .

Non-5-HT₄ Target Benzamide Discovery Programs

While 4-amino-5-chloro-2-methoxybenzoic acid derivatives are well-established as 5-HT₄ receptor ligands with documented nanomolar affinities (e.g., ML 10302 hydrochloride with EC₅₀ = 4 nM at 5-HT₄) , the 3-amino isomer offers an alternative scaffold for exploring benzamide-based ligands directed at different biological targets. The altered regiochemistry may reduce 5-HT₄ receptor engagement, potentially enabling selectivity for other target classes. This compound has been cited in patent literature related to dihydroorotate dehydrogenase (DHODH) modulation, suggesting applications beyond the serotonergic system . Research programs seeking benzamide derivatives with reduced 5-HT₄ activity may benefit from the 3-amino scaffold as a starting point.

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